![molecular formula C12H24Cl2 B1616224 1,12-Dichlorododecane CAS No. 3922-28-9](/img/structure/B1616224.png)
1,12-Dichlorododecane
Overview
Description
1,12-Dichlorododecane is a chemical compound with the molecular formula C12H24Cl2 . It has an average mass of 239.225 Da and a monoisotopic mass of 238.125504 Da . It is also known by its IUPAC name, Dodecane, 1,12-dichloro- .
Molecular Structure Analysis
The molecular structure of 1,12-Dichlorododecane consists of a 12-carbon chain (dodecane) with a chlorine atom attached at the first and twelfth carbon atoms . The IUPAC Standard InChIKey for 1,12-Dichlorododecane is RNXPZVYZVHJVHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,12-Dichlorododecane is a solid at 20°C . It has a density of 0.95 g/mL at 25°C . The boiling point is 170-172 °C/10 mmHg and the melting point is 28-30 °C .Scientific Research Applications
Molecular Configuration Studies
1,12-Dichlorododecane has been studied using Scanning Tunneling Microscopy (STM) for its unique molecular configurations. Research has shown that it forms circular corrals on Si(111)-7 x 7 surfaces, offering insights into its molecular interactions and stability at different temperatures. This has implications for understanding the molecular self-assembly and surface reactions of long-chain haloalkanes (Dobrin, Harikumar, & Polanyi, 2006).
Self-Assembled Monolayers
1,12-Dichlorododecane has been used in the creation of self-assembled monolayers on surfaces like ITO. These monolayers are studied for their stability and electrochemical properties, which are essential for applications in materials science and nanotechnology (Oh, Yun, Hyung, & Han, 2004).
Host-Guest Interactions in Clathrates
Research has been conducted on clathrates involving 1,12-Dichlorododecane, providing insights into host-guest interactions. This research is significant for understanding the structural and spectral properties of clathrates, which are complexes formed between a molecule (the guest) and a lattice (the host) (Saǧlam et al., 2010).
Synthesis and Characterization in Organic Chemistry
1,12-Dichlorododecane is involved in the synthesis and characterization of various organic compounds. Studies explore its role in creating novel materials with potential applications in areas like optoelectronics and thermoelectric materials (Yue et al., 2011).
Electrochemistry and Surface Functional Groups
Research has also been conducted on the electrochemical properties of surfaces treated with 1,12-Dichlorododecane. This research is crucial for understanding the lithographic effects of surface chemical groups in anodization lithography, a process used in microfabrication (Lee, Lee, & Chun, 2005).
Safety And Hazards
properties
IUPAC Name |
1,12-dichlorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXPZVYZVHJVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCl)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192479 | |
Record name | 1,12-Dichlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dichlorododecane | |
CAS RN |
3922-28-9 | |
Record name | 1,12-Dichlorododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3922-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,12-Dichlorododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,12-Dichlorododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-dichlorododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and some key physicochemical properties of 1,12-dichlorododecane?
A1: 1,12-Dichlorododecane is a chlorinated alkane with the molecular formula C12H24Cl2. [, ] Its structure consists of a twelve-carbon linear chain with chlorine atoms attached to the terminal carbons. While the provided research doesn't offer detailed spectroscopic data, it does reveal key physicochemical properties. For instance, its subcooled-liquid vapor pressure (Ps) at 25°C is 648 Pa, and its Henry's law constant (Hs) at the same temperature is 648 Pa·m3/mol. [] These properties provide insights into its volatility and behavior in aqueous environments.
Q2: How does the chain length of dichloroalkanes affect their volatility?
A2: Research indicates that increasing the carbon chain length in dichloroalkanes generally leads to a decrease in vapor pressure. [] This trend is observed for 1,12-dichlorododecane compared to its shorter-chain counterparts like 1,10-dichlorodecane. This decrease in volatility with increasing chain length can be attributed to the stronger van der Waals forces between the longer molecules. []
Q3: Can 1,12-dichlorododecane form specific structures when adsorbed on surfaces?
A3: While not specifically investigated for 1,12-dichlorododecane, research on related haloalkanes, like 1-bromo-dodecane and 1-chloro-dodecane, reveals their ability to form circular structures called "corrals" on silicon surfaces. [] These corrals, composed of pairs of semicircular molecules, are stabilized by charge transfer interactions with the surface. Though not explicitly studied, it's plausible that 1,12-dichlorododecane might exhibit similar self-assembly behavior due to structural similarities with the investigated haloalkanes.
Q4: How does 1,12-dichlorododecane behave in electrochemical reactions?
A4: While the provided research doesn't directly investigate the electrochemical behavior of 1,12-dichlorododecane, it does explore the electrochemical reduction of similar dihaloalkanes, like 1,6-dibromohexane. [] These studies highlight that the carbon-chlorine bond in these compounds is not easily reduced electrochemically. [] This information suggests that 1,12-dichlorododecane might also exhibit resistance to direct electrochemical reduction.
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